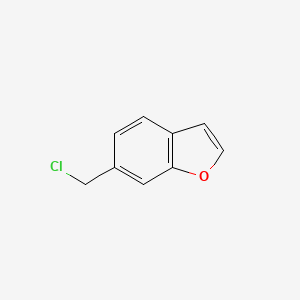
6-(Chloromethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the 6th position of the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)benzofuran typically involves the chloromethylation of benzofuran. One common method is the reaction of benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Chloromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form benzofuran carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield benzofuran methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include 6-(azidomethyl)benzofuran, 6-(thiocyanatomethyl)benzofuran, and 6-(aminomethyl)benzofuran.
Oxidation Reactions: Products include benzofuran-6-carboxylic acid and other oxidized derivatives.
Reduction Reactions: Products include 6-methylbenzofuran and related compounds.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various benzofuran derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the synthesis of specialty chemicals, dyes, and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)benzofuran and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological activity. The benzofuran core can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
6-(Bromomethyl)benzofuran: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different biological activities.
6-(Hydroxymethyl)benzofuran: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different nucleophiles.
6-(Methoxymethyl)benzofuran: Features a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 6-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications. Its reactivity and versatility distinguish it from other benzofuran derivatives.
Propiedades
Fórmula molecular |
C9H7ClO |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 |
Clave InChI |
XNRNRENKWWVOLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
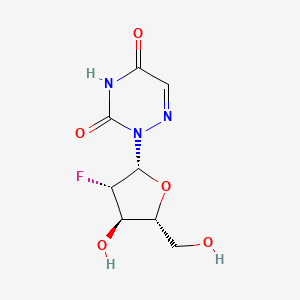
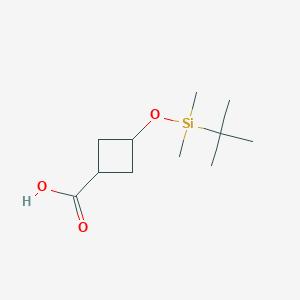
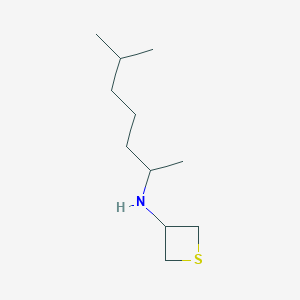
![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)
![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
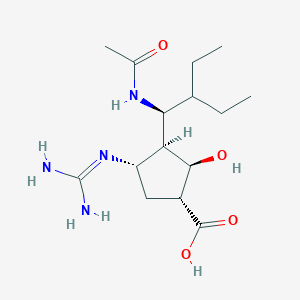

![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
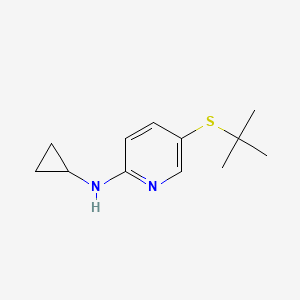

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)

